molecular formula C20H20N8Na2O5 B012208 Methotrexate sodium CAS No. 7413-34-5

Methotrexate sodium

Número de catálogo B012208
Número CAS: 7413-34-5
Peso molecular: 498.4 g/mol
Clave InChI: DASQOOZCTWOQPA-GXKRWWSZSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methotrexate sodium (MTX) is a folate analog used widely in the treatment of cancer and autoimmune diseases, such as rheumatoid arthritis. MTX is also used in research to study the effects of folate analogs on cells and tissues. MTX is a small molecule that can be used in both in vivo and in vitro experiments. It has a wide range of pharmacological and biochemical effects, and is an important tool for scientists studying the effects of folate analogs on cells and tissues.

Aplicaciones Científicas De Investigación

Oncology

Methotrexate Sodium is widely used in the field of oncology . It is one of the therapeutic agents used to treat many solid tumors and hematologic malignancies .

Methotrexate Sodium is loaded into niosomes to increase its solubility, permeability, and bioavailability while minimizing side effects . Various formulation parameters are utilized, including surfactant types, the amount of membrane additives, and types of hydrating agent . The methotrexate-loaded niosomes were found safe and acceptable for parenteral administration .

The results showed that Methotrexate-loaded niosomes were produced in small particle size (241.3±65.7 nm) with high uniformity using sodium hydroxide as a hydrating solution . Their entrapment efficiency was 59.5±3.0% and the release completed in 6 hours . The number of apoptotic and dead cells were increased significantly in all types of cells treated with niosomes .

Nanomedicine

Methotrexate Sodium has applications in the field of nanomedicine . It is used in the development of superparamagnetic iron oxide nanoparticles (SPIONs) for the treatment of breast cancer .

Methotrexate Sodium is loaded into SPIONs coated with poly(lactic-co-glycolic acid)−polyethylene glycol 400 . The aggregate size of these nanoparticles is 500 nm and they have an encapsulation efficiency of 46.8 ± 3.9% .

The results showed that Methotrexate Sodium-loaded SPIONs exhibited prolonged anticancer effects against MCF-7 cell lines compared to Methotrexate Sodium alone . This indicates that SPION-delivered chemotherapeutics may increase cytotoxicity .

Biomanufacturing

Methotrexate Sodium is used as a selective agent for dihydrofolate reductase (DHFR)- transfected cells and a nucleic acid synthesis inhibitor in protein expression systems . It is commonly used as an ancillary material in upstream biomanufacturing applications .

Unfortunately, the detailed methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .

The outcomes of this application are also not provided in the source .

Malaria Research

Methotrexate Sodium has been used in in vitro studies to demonstrate potent activity against pyrimethamine-resistant Plasmodium vivax malaria parasites .

The detailed methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .

Lung Tumor Research

Methotrexate Sodium has been used in chimeric polymersomes to investigate its effect in lung tumor xenografts in mice .

Rheumatoid Arthritis Research

Methotrexate Sodium has immunosuppressive effects and is used for rheumatoid arthritis research .

Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for Breast Cancer Treatment

Methotrexate Sodium is used in the field of nanomedicine . It is used in the development of superparamagnetic iron oxide nanoparticles (SPIONs) for the treatment of breast cancer .

Nanoparticles for Cancer Treatment

Methotrexate Sodium has been used in the development of different nanoparticles for drug delivery, delivery of the drug to the target cells, and attenuation of harm to the host cell .

Synovial Inflammation Treatment

An optimized conjugate of Methotrexate Sodium and hyaluronic acid (HA) was assessed on human fibroblast-like synoviocytes (FLS) and a synovial sarcoma cell line (SW982) and proved to be more efficient than the parent compounds to retrieve synovial inflammation in rat models .

Mesoporous Silica Application

Methotrexate Sodium has been used in the synthesis of mesoporous silica .

High-Dose Methotrexate for Cancer Treatment

High-dose Methotrexate, defined as a dose higher than 500 mg/m², is used for a range of cancers .

Methotrexate-Loaded Niosomes for Cancer Treatment

Methotrexate is loaded into niosomes to increase its solubility, permeability, and bioavailability while minimizing side effects . Various formulation parameters are utilized, including surfactant types, the amount of membrane additives, and types of hydrating agent . The methotrexate-loaded niosomes were found safe and acceptable for parenteral administration .

Propiedades

IUPAC Name

disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O5.2Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);;/q;2*+1/p-2/t13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASQOOZCTWOQPA-GXKRWWSZSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59-05-2 (Parent)
Record name Methotrexate disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007413345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3037123
Record name Methotrexate disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methotrexate sodium

CAS RN

7413-34-5, 15475-56-6
Record name Methotrexate disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007413345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methotrexate disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.202
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOTREXATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IG1E710ZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methotrexate sodium
Reactant of Route 2
Methotrexate sodium
Reactant of Route 3
Methotrexate sodium
Reactant of Route 4
Reactant of Route 4
Methotrexate sodium
Reactant of Route 5
Reactant of Route 5
Methotrexate sodium
Reactant of Route 6
Reactant of Route 6
Methotrexate sodium

Citations

For This Compound
1,490
Citations
YW Cheung, BR Vishnuvajjala… - American Journal of …, 1984 - academic.oup.com
… The retention times of methotrexate sodium and cytarabine … ration of cytarabine, methotrexate sodium, hydro cortisone … sodium succinate, and methotrexate sodium in acidic medium are …
Number of citations: 25 academic.oup.com
M D'Hondt, E Vangheluwe, S Van Dorpe… - American Journal of …, 2012 - academic.oup.com
Purpose The short-term stability of extemporaneously prepared triple intrathecal therapy, containing cytarabine, methotrexate sodium, and methylprednisolone sodium succinate, was …
Number of citations: 17 academic.oup.com
JC Cradock, LM Kleinman… - American Journal of …, 1978 - academic.oup.com
Methotrexate sodium, cytarabine and hydrocortisone sodium succinate were evaluated in three vehicles, Sodium Chloride Injection, USP, Lactated Ringer's Injection, USP, and Elliott's …
Number of citations: 30 academic.oup.com
GD Kozloski, JM De Vito, JC Kisicki… - Arthritis & Rheumatism …, 1992 - Wiley Online Library
… absorption and bioavailability of low‐dose orally administered methotrexate sodium tablets. … of low‐dose orally administered methotrexate sodium tablets is not influenced by food. …
Number of citations: 46 onlinelibrary.wiley.com
W Yang, Y Zou, F Meng, J Zhang, R Cheng… - Advanced …, 2016 - Wiley Online Library
… cross-linked chimeric polymersome (Anis-RCCP) that shows efficient loading and in vivo lung tumor-targeting delivery of a water soluble clinical anticancer drug, methotrexate sodium (…
Number of citations: 59 onlinelibrary.wiley.com
EW St Clair, JR Rice, R Snyderman - Archives of internal …, 1985 - jamanetwork.com
… In March 1981, persistent synovitis prompted the initiation of treatment with methotrexate sodium, oral 7.5 mg/wk (three divided doses at 12-hour intervals), and two months later there …
Number of citations: 172 jamanetwork.com
JR Taylor, KM Halprin - Archives of Dermatology, 1977 - jamanetwork.com
• Approximately 60% of methotrexate in serum is protein bound and this binding occurs primarily to serum albumin. The fraction of methotrexate bound remains relatively constant …
Number of citations: 69 jamanetwork.com
Y Zhang, QA Xu, LA Trissel… - Hospital …, 1996 - mdanderson.elsevierpure.com
The purpose of this study was to evaluate the physical and chemical stabilities of methotrexate 2 mg/mL (as the sodium salt), cytarabine 3 mg/mL, and hydrocortisone 2 mg/mL (as the …
Number of citations: 12 mdanderson.elsevierpure.com
SDC Kumari, CB Tharani, N Narayanan… - Indian Journal of …, 2013 - ijrpb.com
The aim of the present work was to formulate nanoparticles for Methotrexate drug. Methotrexate is an anticancer, disease modifying anti rheumatic drug, and BCS Class–III drug having …
Number of citations: 31 ijrpb.com
B Bauer, PH Chyou, EJ Stratman, C Green - JAMA dermatology, 2017 - jamanetwork.com
… FibroSure, a noninvasive test for nonalcoholic steatohepatitis (NASH) and hepatic fibrosis, can be used for patients with psoriasis to aid in determining eligibility for methotrexate sodium …
Number of citations: 9 jamanetwork.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.